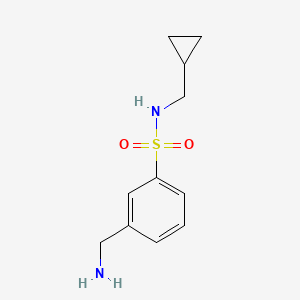
Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat ist eine chemische Verbindung mit der Summenformel C8H7F3KNO2 und einem Molekulargewicht von 245,24 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Trifluormethylgruppe aus, die an einen Pyridinring gebunden ist, der wiederum mit einer Acetatgruppe verbunden ist. Die Kaliumsalzfom erhöht seine Löslichkeit und Stabilität, was es in verschiedenen chemischen Anwendungen nützlich macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat beinhaltet typischerweise die Reaktion von 2-(4-(Trifluormethyl)pyridin-2-yl)essigsäure mit Kaliumhydroxid. Die Reaktion wird in wässrigem Medium durchgeführt, und das Produkt wird durch Kristallisation oder Fällung isoliert .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren durchgeführt, und das Produkt wird durch Umkristallisation oder andere geeignete Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Kupplungsreaktionen: Es kann in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Kupplungsreaktionen: Palladiumkatalysatoren und Borreagenzien werden typischerweise in Suzuki-Miyaura-Kupplungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Pyridinderivate ergeben, während Kupplungsreaktionen komplexe organische Moleküle mit verlängerten Kohlenstoffketten erzeugen können .
Wissenschaftliche Forschungsanwendungen
Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Industrie: Es wird bei der Produktion von Agrochemikalien, Pharmazeutika und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Kalium-2-methoxy-3-(Trifluormethyl)pyridin-4-trifluorborat
- Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat
Einzigartigkeit
Kalium-2-(4-(Trifluormethyl)pyridin-2-yl)acetat ist aufgrund seiner spezifischen Trifluormethyl-Pyridin-Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Reaktivität, was es in verschiedenen chemischen und industriellen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C8H5F3KNO2 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
potassium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
SJJXNUPGTUTTRE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)




